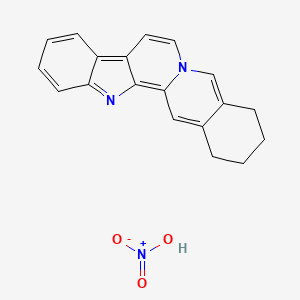

Sempervirine nitrate

Description

Properties

IUPAC Name |

nitric acid;16,17,18,19-tetrahydroyohimban | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2.HNO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h3-4,7-12H,1-2,5-6H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECUCQNAZVURGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70417707 | |

| Record name | Sempervirine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5436-46-4 | |

| Record name | Benz[g]indolo[2,3-a]quinolizine, 1,2,3,4-tetrahydro-, mononitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5436-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sempervirine, nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sempervirine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5436-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Multi-faceted Anticancer Mechanism of Sempervirine

Abstract

Sempervirine, a pentacyclic alkaloid derived from the plant family Gelsemiaceae, has emerged as a potent and selective anticancer agent with a complex and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways and cellular processes targeted by sempervirine in various cancer models. The compound demonstrates significant efficacy in inhibiting cell proliferation, inducing cell cycle arrest, and promoting programmed cell death through both apoptosis and autophagy. Its mechanisms are notably diverse, operating through both p53-dependent and p53-independent pathways, which broadens its potential therapeutic applicability. Key molecular activities include the inhibition of critical oncogenic signaling cascades such as the Wnt/β-catenin and Akt/mTOR pathways, downregulation of the Apelin signaling pathway in ovarian cancer, and a distinct, non-genotoxic mechanism involving the induction of nucleolar stress and subsequent inhibition of RNA Polymerase I-mediated transcription. This document consolidates the current understanding of sempervirine's anticancer activities, presenting quantitative data, detailed experimental protocols, and visual representations of its core mechanisms to support ongoing research and drug development efforts.

Core Anticancer Mechanisms

Sempervirine exerts its anticancer effects through a combination of inhibiting cell growth, halting cell cycle progression, and inducing programmed cell death. Its efficacy has been demonstrated across a range of cancer cell lines, including those derived from hepatocellular carcinoma, ovarian cancer, glioma, and testicular germ cell tumors[1][2][3][4]. A notable characteristic of sempervirine is its selective cytotoxicity, showing greater potency against cancer cells compared to non-transformed cells[1][3].

Inhibition of Cancer Cell Proliferation

Sempervirine significantly inhibits the proliferation of cancer cells in a dose- and time-dependent manner[1][2]. This antiproliferative effect is the foundation of its therapeutic potential. The potency of sempervirine, often quantified by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines, reflecting a degree of cell-type-specific activity.

Table 1: Proliferative Inhibition and Effective Concentrations of Sempervirine in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Effective Concentration / IC50 | Duration of Treatment | Assay | Reference |

| Ovarian Cancer | SKOV3 | Significant inhibition at 0.1-100 µM | 6, 24, 48 hours | CCK8 | [1] |

| Hepatocellular Carcinoma (HCC) | HepG2, Huh7 | Dose-dependent inhibition (0.1-10 µM) | 24, 48, 72 hours | CCK8 | [2][5] |

| Glioma | U251, U87 | Dose-dependent inhibition (1-8 µM) | 48 hours | Not Specified | [3][6] |

| Testicular Germ Cell Tumors | 2102EP(S), NCCIT | Effective concentration of 5 µM | 24 hours | Not Specified | [7] |

Induction of Cell Cycle Arrest

A primary mechanism by which sempervirine controls cancer cell proliferation is by inducing cell cycle arrest, thereby preventing cells from replicating their DNA and dividing. The specific phase of arrest appears to be context-dependent, varying with the cancer type.

-

G1 Phase Arrest: In human hepatocellular carcinoma (HCC) cells, sempervirine treatment leads to an accumulation of cells in the G1 phase of the cell cycle[2][8]. This arrest is associated with the upregulation of the tumor suppressor protein p53 and the downregulation of key G1/S transition proteins, including cyclin D1, cyclin B1, and CDK2[2][8].

-

G2/M Phase Arrest: In contrast, studies on glioma cells (U251 and U87) have shown that sempervirine induces a significant G2/M phase arrest[3][6]. This blockade is accompanied by a reduction in the expression of the G2/M regulatory proteins CDK1 and Cyclin B1[3].

This differential effect highlights the compound's ability to interfere with distinct cell cycle checkpoints in different tumor types.

Induction of Programmed Cell Death

Sempervirine is a potent inducer of programmed cell death, primarily through apoptosis and, in certain cancers, autophagy.

-

Apoptosis: The induction of apoptosis is a consistent finding across multiple cancer models[1][2]. This is evidenced by an increased population of Annexin V-positive cells in flow cytometry assays, characteristic morphological changes such as nuclear condensation and DNA fragmentation, and the cleavage of executioner caspase-3, a key marker of apoptosis[1][2][9].

-

Autophagy: In glioma cells, sempervirine has been shown to trigger autophagic cell death[3][6]. This is supported by observations of increased autophagic flux, the accumulation of the autophagosome marker LC3B, and a corresponding reduction in the p62 protein, which is degraded during autophagy[3][6]. This autophagic response is linked to the inhibition of the Akt/mTOR pathway[3].

Molecular Targets and Signaling Pathways

Sempervirine's cellular effects are driven by its interaction with multiple molecular targets and its ability to modulate key signaling pathways that are often dysregulated in cancer.

Primary Mechanism: Inhibition of RNA Polymerase I Transcription (p53-independent)

One of the most well-defined mechanisms of sempervirine, which accounts for its activity in p53-mutant or null cancer cells, is the inhibition of ribosome biogenesis through nucleolar stress[7][10][11]. Sempervirine is a fluorescent molecule that can enter the cell nucleus and preferentially accumulates within the nucleolus, where it binds to ribosomal RNA (rRNA)[7]. This interaction leads to the degradation of RPA194, the main catalytic subunit of RNA Polymerase I (Pol I), which is essential for transcribing rRNA genes[7][10][11]. The resulting inhibition of rRNA synthesis induces a state of "nucleolar stress." This stress response inhibits the MDM2 ubiquitin ligase, leading to the stabilization of p53 in wild-type cells but also activating p53-independent pathways that downregulate the E2F1 transcription factor and upregulate unphosphorylated, active retinoblastoma protein (pRb), ultimately causing cell cycle arrest[4][7][10][11]. This mechanism is notably non-genotoxic, as sempervirine does not cause detectable DNA damage[7][11].

References

- 1. Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]

- 3. Frontiers | Sempervirine Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells [frontiersin.org]

- 4. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sempervirine Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sempervirine Nitrate: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Alkaloid

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Sempervirine is a naturally occurring pentacyclic indole alkaloid isolated from plants of the Gelsemium genus.[1][2] As a member of the beta-carboline family of compounds, it has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of its nitrate salt, sempervirine nitrate. The information herein is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutics based on this compound.

Chemical Structure and Properties

This compound is the salt form of the sempervirine cation paired with a nitrate anion. The chemical identity of this compound is defined by its molecular structure and associated identifiers.

Chemical Structure

The chemical structure of the sempervirine cation is characterized by a pentacyclic aromatic system. The IUPAC name for the cation is 2,3,4,13-Tetrahydro-1H-benz[g]indole[2,3-a]quinolizin-6-ium.

It is important to note that several CAS (Chemical Abstracts Service) numbers have been associated with sempervirine and its salts. The most frequently cited CAS number for this compound is 17994-15-9 .[3][4] Other reported CAS numbers include 549-92-8 and 5436-46-4, which may refer to the free base or other salt forms. Researchers are advised to verify the specific identity of their material with the supplier.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and experimental use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₇N₃O₃ | [1][5][6] |

| Molecular Weight | 335.36 g/mol | [4][7][8] |

| Appearance | Powder | [5] |

| Purity | ≥98% | [3][5] |

| Melting Point | 271°C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| UV Absorption | The nitrate ion exhibits UV absorption between 190-250 nm and a weaker peak above 250 nm. Specific UV absorption data for the this compound salt is not readily available. | [9] |

| pKa | Not readily available in the searched literature. |

Biological Activity and Signaling Pathways

Sempervirine exhibits significant biological activity, primarily investigated in the context of cancer. It has been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[5][8] The underlying mechanisms of action involve the modulation of key cellular signaling pathways.

Inhibition of the Wnt/β-catenin Pathway

One of the primary mechanisms of sempervirine's anti-cancer activity is through the inhibition of the Wnt/β-catenin signaling pathway.[5][8] In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. Sempervirine has been shown to significantly inhibit the nuclear aggregation of β-catenin, thereby downregulating the expression of its target genes such as cyclin D1 and c-Myc.[5]

Modulation of the Mdm2-p53 Pathway

Sempervirine has also been identified as an inhibitor of the Mdm2-p53 interaction.[1][5] The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its activity is tightly regulated by the Mdm2 oncoprotein, which targets p53 for ubiquitination and degradation. By inhibiting Mdm2, sempervirine can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5][7] Interestingly, some studies suggest that sempervirine can also induce cell death in p53-mutated or null cells, indicating the involvement of p53-independent pathways as well.[7][10]

Antiproliferative Activity

The antiproliferative effects of sempervirine have been quantified in various cancer cell lines, with reported EC₅₀ values in the low micromolar range.

| Cell Line | Cancer Type | EC₅₀ (µM) | Source(s) |

| Raji | Burkitt's lymphoma | 2.7 | [2] |

| MDA-MB-231 | Breast cancer | 1.77 | [2] |

| HeLa | Cervical cancer | 1.96 | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible investigation of this compound's biological effects. Below are generalized methodologies for key experiments.

Synthesis and Purification

Purification of the crude product can be achieved through standard laboratory techniques such as recrystallization or column chromatography. For instance, crude allopurinol, another nitrogen-containing heterocyclic compound, has been purified by dissolving in a high-boiling-point polar organic solvent like DMF or DMSO, decolorizing with activated carbon, and then crystallizing upon cooling.[11] A similar approach could likely be adapted for this compound.

Determination of EC₅₀ (Cell Viability Assay)

The half-maximal effective concentration (EC₅₀) is a critical parameter for quantifying the potency of a compound. A common method for its determination is the use of a cell viability assay, such as the CCK8 or MTT assay.

Conclusion

This compound is a compound of significant interest due to its potent anti-cancer properties, which are mediated through the inhibition of key oncogenic signaling pathways. This technical guide provides a foundational understanding of its chemical nature, biological activities, and methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a clinical candidate. It is our hope that the information presented here will facilitate and inspire future investigations into this promising molecule.

References

- 1. This compound | CAS:17994-15-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound CAS#: 549-92-8 [chemicalbook.com]

- 3. abmole.com [abmole.com]

- 4. This compound phyproof Reference Substance 17994-15-9 [sigmaaldrich.com]

- 5. Frontiers | Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]

- 6. 【this compound】this compound CAS号:17994-15-9【结构式 性质 活性】-化源网 [chemsrc.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. CN103896944A - Purification method of allopurinol - Google Patents [patents.google.com]

Gelsemium sempervirens: A Technical Guide to Sempervirine Isolation, Quantification, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemium sempervirens, a climbing vine native to the Americas, is a known botanical source of the potent indole alkaloid, sempervirine. This technical guide provides an in-depth overview of the extraction, isolation, and quantification of sempervirine from Gelsemium sempervirens. It details experimental protocols for laboratory-scale production and analysis, presents quantitative data on alkaloid content, and explores the biosynthetic pathway of this yohimbine-type alkaloid. Furthermore, this document elucidates the significant pharmacological activities of sempervirine, with a particular focus on its anti-cancer properties and the associated signaling pathways, including the Wnt/β-catenin, Akt/mTOR, and Apelin pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of sempervirine.

Introduction

Gelsemium sempervirens (L.) J.St.-Hil., commonly known as yellow jessamine or Carolina jasmine, is a perennial vine belonging to the Gelsemiaceae family[1]. All parts of the plant are known to contain a variety of toxic strychnine-related alkaloids, including gelsemine, gelseminine, and sempervirine[1]. Among these, sempervirine, an indolo[2,3-a]quinolizine-based alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, most notably its anti-proliferative effects against various cancer cell lines[2].

Sempervirine exerts its biological effects through multiple mechanisms, including the inhibition of DNA topoisomerase I and intercalation with DNA[2][3]. Recent studies have further illuminated its role in modulating critical cellular signaling pathways implicated in cancer progression, such as the Wnt/β-catenin, Akt/mTOR, and Apelin pathways[4][5][6]. This has positioned sempervirine as a promising lead compound for the development of novel chemotherapeutic agents.

This technical guide aims to provide a comprehensive resource on Gelsemium sempervirens as a source of sempervirine. It will cover detailed methodologies for the extraction, isolation, and quantification of sempervirine, present available quantitative data, and visualize the key biological processes and experimental workflows.

Extraction and Isolation of Sempervirine

The extraction of alkaloids from Gelsemium sempervirens primarily involves solvent extraction from the dried and powdered plant material. The roots of the plant are reported to be a significant source of sempervirine. Both cold and hot alcohol extraction methods have been employed, with evidence suggesting that cold alcohol extraction can lead to improved yields of sempervirine, which is known to be unstable to heat.

Experimental Protocol: Cold Alcohol Extraction and Acid-Base Purification

This protocol outlines a general procedure for the extraction and purification of sempervirine from the dried roots of Gelsemium sempervirens.

Materials:

-

Dried and powdered roots of Gelsemium sempervirens

-

95% Ethanol (reagent grade)

-

Hydrochloric acid (HCl), 2% (v/v) solution

-

Ammonium hydroxide (NH₄OH), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

pH meter or pH strips

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: Macerate 100 g of dried, powdered Gelsemium sempervirens root material in 500 mL of 95% ethanol at room temperature for 48 hours with occasional agitation.

-

Filtration: Filter the mixture through filter paper to separate the ethanolic extract from the plant debris.

-

Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

Acidification: Dissolve the crude extract in 100 mL of 2% hydrochloric acid. This will convert the basic alkaloids, including sempervirine, into their water-soluble hydrochloride salts.

-

Defatting: Extract the acidic solution twice with 50 mL of dichloromethane to remove non-polar impurities. Discard the organic layers.

-

Basification: Adjust the pH of the aqueous solution to approximately 9-10 with concentrated ammonium hydroxide. This will convert the alkaloid salts back to their free base form, which are less soluble in water.

-

Extraction of Free Base: Extract the alkaline aqueous solution three times with 50 mL of dichloromethane. The free alkaloid bases will partition into the organic layer.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing sempervirine.

-

Further Purification (Optional): The crude alkaloid extract can be further purified using techniques such as preparative thin-layer chromatography (TLC) or column chromatography on silica gel or alumina.

Experimental Workflow

Quantification of Sempervirine

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantitative analysis of sempervirine in plant extracts.

Experimental Protocol: HPLC-UV Quantification

This protocol provides a general framework for the quantification of sempervirine. Method optimization and validation are crucial for accurate results.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Sempervirine standard (of known purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

-

Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA or formic acid). A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

-

Detection Wavelength: Sempervirine has UV absorbance maxima that can be used for detection. A wavelength around 254 nm or 380 nm is often suitable.

Procedure:

-

Standard Preparation: Prepare a stock solution of the sempervirine standard in a suitable solvent (e.g., methanol or mobile phase). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh a known amount of the crude alkaloid extract and dissolve it in a known volume of the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the sempervirine standard against its concentration. Determine the concentration of sempervirine in the sample by interpolating its peak area on the calibration curve. The amount of sempervirine in the original plant material can then be calculated.

Quantitative Data

| Extraction Method | Plant Part | Compound | Yield (%) |

| Cold Rectified Spirit Extraction | Root | Sempervirine (as nitrate) | 0.084 |

Data compiled from historical studies and may vary based on plant origin, age, and extraction efficiency.

Biosynthesis of Sempervirine

Sempervirine belongs to the class of monoterpenoid indole alkaloids (MIAs), a large and diverse group of natural products. The biosynthesis of MIAs starts from the condensation of tryptamine (derived from the amino acid tryptophan) and secologanin (a monoterpenoid derived from the mevalonate or non-mevalonate pathway). The key intermediate in the biosynthesis of most MIAs is strictosidine. While the exact enzymatic steps leading from strictosidine to sempervirine in Gelsemium sempervirens are not fully elucidated, a putative pathway can be proposed based on the biosynthesis of structurally related yohimbine-type alkaloids.

Pharmacological Activities and Signaling Pathways

Sempervirine exhibits a range of pharmacological activities, with its anti-cancer properties being the most extensively studied. It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including ovarian, glioma, and hepatocellular carcinoma cells[4][5][6]. These effects are mediated through the modulation of several key signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Sempervirine has been shown to inhibit this pathway, leading to a decrease in cancer cell proliferation[6][7]. It achieves this by preventing the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is common in cancer. Sempervirine has been demonstrated to induce autophagy and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway[5]. It achieves this by downregulating the phosphorylation of Akt and mTOR.

Apelin Signaling Pathway

The Apelin signaling pathway is involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Sempervirine has been found to possess anti-angiogenic properties by downregulating the Apelin signaling pathway in ovarian cancer cells[4].

Conclusion

Gelsemium sempervirens represents a valuable natural source of the pharmacologically active indole alkaloid, sempervirine. This technical guide has provided a detailed overview of the methodologies for its extraction, isolation, and quantification, laying a foundation for further research and development. The elucidation of its inhibitory effects on key cancer-related signaling pathways, including Wnt/β-catenin, Akt/mTOR, and Apelin, underscores its potential as a lead compound in oncology drug discovery. Further investigation into optimizing extraction and purification processes, as well as comprehensive preclinical and clinical studies, are warranted to fully explore the therapeutic utility of sempervirine. The information and protocols presented herein are intended to facilitate these future research endeavors.

References

- 1. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 2. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 3. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the cold ethanol extraction method? [buffaloextracts.com]

- 6. quora.com [quora.com]

- 7. jocpr.com [jocpr.com]

Sempervirine Nitrate: An In-depth Technical Guide on its Role as an Indirect MDM2 Modulator via Nucleolar Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sempervirine, a pentacyclic indole alkaloid, has been investigated for its anticancer properties. Initially identified as a potential direct inhibitor of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase, recent evidence has redefined its primary mechanism of action. This guide synthesizes the current understanding that sempervirine nitrate indirectly impacts the MDM2-p53 axis by inducing nucleolar stress. It achieves this by inhibiting RNA Polymerase I (Pol I) transcription, leading to a cascade of events that culminates in p53 stabilization. This document provides a comprehensive overview of its mechanism, quantitative data on its cellular effects, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Induction of Nucleolar Stress

Contrary to early hypotheses, sempervirine is not a classical direct inhibitor of the MDM2-p53 protein-protein interaction. Instead, its anticancer effects are primarily attributed to the induction of "nucleolar stress," a cellular response to the disruption of ribosome biogenesis.[1][2][3][4]

The proposed mechanism unfolds as follows:

-

Nuclear and Nucleolar Accumulation : Sempervirine enters the cell nucleus and preferentially accumulates in the nucleolus.[2][3][4]

-

Inhibition of rRNA Synthesis : Within the nucleolus, sempervirine binds to ribosomal RNA (rRNA) and destabilizes the catalytic subunit of RNA Polymerase I, RPA194, in a proteasome-dependent manner.[1][2][5] This leads to the inhibition of nascent rRNA synthesis.[1][3][4]

-

Induction of Nucleolar Stress : The disruption of ribosome biogenesis triggers a nucleolar stress response.[1][2][3][4][5]

-

MDM2 Sequestration and p53 Stabilization : A key consequence of nucleolar stress is the release of ribosomal proteins (RPs) such as RPL5 and RPL11 from the nucleolus into the nucleoplasm. These RPs bind to MDM2, preventing it from targeting p53 for ubiquitination and subsequent proteasomal degradation. This sequestration effectively stabilizes and activates p53.

-

Downstream Effects : Activated p53 can then induce cell cycle arrest and apoptosis. Notably, sempervirine also exhibits anticancer activity in p53-mutant and p53-null cancer cells, indicating the involvement of p53-independent pathways.[1][2][3][4][6] One such pathway involves the downregulation of the transcription factor E2F1 and the upregulation of unphosphorylated retinoblastoma protein (pRb), leading to cell cycle arrest.[1][2][3]

This indirect mechanism distinguishes sempervirine from classical MDM2 inhibitors like nutlin-3a, which directly bind to the p53-binding pocket of MDM2.

Data Presentation: Quantitative Effects of Sempervirine

The following tables summarize the available quantitative data regarding the cellular effects of sempervirine. It is important to note that direct binding affinity data (IC50, Kd, Ki) for the sempervirine-MDM2 interaction are absent from the literature, supporting the indirect mechanism of action.

Table 1: Cell Viability and Proliferation

| Cell Line | p53 Status | Assay | Endpoint | IC50 / Effect | Citation |

| 2102EP(S) (Testicular Germ Cell Tumor) | Wild-Type | Proliferation Assay | Not specified | Growth inhibition observed | [1] |

| NCCIT (Testicular Germ Cell Tumor) | Null | Proliferation Assay | Not specified | Growth inhibition observed | [2] |

| SKOV3 (Ovarian Cancer) | Null | CCK8 Assay | 24 hours | Significant dose-dependent reduction in viability | [6] |

| SKOV3 (Ovarian Cancer) | Null | Colony Formation Assay | 7 days | Dose-dependent inhibition of colony formation at 2.5, 5, and 10 µM | [6] |

Table 2: Molecular Effects

| Cell Line | p53 Status | Treatment | Effect | Citation |

| 2102EP(S) | Wild-Type | 5 µM Sempervirine (24h) | Increased p53 and p53Ser15 phosphorylation | [1] |

| 2102EP(S) | Wild-Type | 5 µM Sempervirine | Reduction in RPA194 protein levels | [1][5] |

| NCCIT | Null | 5 µM Sempervirine | Reduction in RPA194 protein levels | [2][5] |

| 2102EP(S) | Wild-Type | 5 µM Sempervirine (24h) | Decreased E2F1 protein levels | [1][2] |

| NCCIT | Null | 5 µM Sempervirine (24h) | Decreased E2F1 protein levels | [2] |

| SKOV3 | Null | 2.5, 5, 10 µM Sempervirine | Dose-dependent increase in apoptosis | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sempervirine-Induced Nucleolar Stress

Caption: Sempervirine's indirect mechanism of MDM2 inhibition.

Experimental Workflow for Assessing Sempervirine's Activity

Caption: Workflow for characterizing sempervirine's mechanism.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the effects of sempervirine. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Fluorescence Polarization (FP) Assay for Direct MDM2-p53 Interaction

This assay can be used to rule out direct inhibition of the MDM2-p53 interaction by sempervirine.

-

Objective : To measure the ability of sempervirine to displace a fluorescently labeled p53-derived peptide from the N-terminal domain of MDM2.

-

Materials :

-

Recombinant human MDM2 protein (N-terminal domain).

-

Fluorescently labeled p53 peptide (e.g., FAM-p53).

-

This compound.

-

Nutlin-3a (positive control).

-

Assay buffer (e.g., PBS, 0.01% Tween-20).

-

384-well, low-volume, black plates.

-

Plate reader with fluorescence polarization capabilities.

-

-

Procedure :

-

Prepare a solution of MDM2 and FAM-p53 peptide in the assay buffer at concentrations optimized to yield a stable, high polarization signal.

-

Serially dilute this compound and the positive control (Nutlin-3a) in assay buffer.

-

In a 384-well plate, add the diluted compounds.

-

Add the MDM2/FAM-p53 peptide complex to each well.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis : A decrease in fluorescence polarization indicates displacement of the FAM-p53 peptide. Plot the polarization values against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value. The absence of a significant decrease in polarization for sempervirine would indicate a lack of direct binding to the p53-binding pocket of MDM2.

-

Western Blot Analysis for Protein Expression

-

Objective : To determine the effect of sempervirine on the protein levels of key players in the nucleolar stress and p53 pathways.

-

Materials :

-

Cancer cell lines (e.g., 2102EP(S) for p53-wt, NCCIT for p53-null).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p53, anti-phospho-p53 (Ser15), anti-MDM2, anti-RPA194, anti-E2F1, anti-pRb, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure :

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of sempervirine (e.g., 5 µM) for desired time points (e.g., 6, 24 hours).[2][5]

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Data Analysis : Capture the chemiluminescent signal and quantify the band intensities. Normalize the protein of interest to the loading control.

-

Cell Viability (MTT) Assay

-

Objective : To determine the cytotoxic effect of sempervirine on cancer cell lines.

-

Materials :

-

Cancer cell lines.

-

This compound.

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well plates.

-

Microplate reader.

-

-

Procedure :

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

The current body of evidence strongly indicates that this compound's anticancer activity, particularly its impact on the MDM2-p53 pathway, is not due to direct inhibition of MDM2. Instead, it functions as an inducer of nucleolar stress by inhibiting rRNA synthesis. This leads to the sequestration of MDM2 by ribosomal proteins and subsequent stabilization of p53. Furthermore, sempervirine's efficacy in p53-deficient cells highlights the importance of p53-independent mechanisms in its anticancer profile.

For drug development professionals, this positions sempervirine as a lead compound for a class of drugs that target ribosome biogenesis, a pathway often upregulated in cancer. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies to optimize the efficacy and selectivity of sempervirine derivatives.

-

In-depth investigation of the p53-independent pathways activated by sempervirine-induced nucleolar stress.

-

Preclinical and clinical evaluation of sempervirine or its analogs, potentially in combination with other anticancer agents, for the treatment of various cancers, irrespective of their p53 status.

-

Definitive biophysical studies (e.g., SPR, ITC) to conclusively rule out any low-affinity, direct interaction with MDM2 that may contribute to its overall cellular effect.

This refined understanding of sempervirine's mechanism of action opens new avenues for the development of novel cancer therapeutics targeting the fundamental process of ribosome biogenesis.

References

- 1. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sempervirine Nitrate in the Inhibition of Ribosomal RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sempervirine, a naturally occurring alkaloid, has emerged as a potent inhibitor of ribosomal RNA (rRNA) synthesis, a critical process for cell growth and proliferation. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the inhibitory action of Sempervirine nitrate. It details the compound's direct interaction with nucleolar rRNA, leading to the destabilization of the RNA Polymerase I (Pol I) catalytic subunit, RPA194. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing Sempervirine's activity, and visualizes the intricate signaling pathways and experimental workflows. The p53-independent nature of its action positions this compound as a promising candidate for anticancer drug development, particularly for tumors with mutated or deficient p53.

Introduction

Ribosome biogenesis is a fundamental cellular process that is often dysregulated in cancer, making it an attractive target for therapeutic intervention. The rate-limiting step in ribosome production is the transcription of ribosomal DNA (rDNA) into ribosomal RNA (rRNA) by RNA Polymerase I (Pol I).[1] Sempervirine, an alkaloid compound, has been identified as a novel inhibitor of rRNA synthesis.[2][3][4] This guide delineates the mechanism of action of this compound, its downstream cellular effects, and provides practical information for researchers studying its potential as a therapeutic agent.

Mechanism of Action of this compound

Sempervirine exerts its inhibitory effect on rRNA synthesis through a multi-step process initiated by its localization to the nucleolus, the site of ribosome biogenesis.

-

Nucleolar Accumulation and rRNA Binding: Sempervirine, a fluorescent compound, enters the nucleus and preferentially accumulates in the nucleolus.[2][3] Within the nucleolus, it directly binds to ribosomal RNA (rRNA).[2][3] This interaction is a key initiating event in its mechanism of action.

-

Destabilization of RPA194: The binding of Sempervirine to rRNA induces nucleolar stress, which leads to the destabilization of RPA194, the largest and catalytic subunit of RNA Polymerase I.[2][3][4] This destabilization occurs in a proteasome-dependent manner, suggesting that Sempervirine promotes the ubiquitination and subsequent degradation of RPA194.[2]

-

Inhibition of rRNA Transcription: The degradation of RPA194 directly results in the inhibition of nascent rRNA synthesis.[2][3][4] This blockage of the initial and rate-limiting step of ribosome biogenesis triggers a cascade of downstream cellular events.

Downstream Signaling Pathways

The inhibition of rRNA synthesis by Sempervirine initiates a signaling cascade that culminates in cell cycle arrest and apoptosis. This process is notably independent of the tumor suppressor protein p53.

-

MDM2 Inhibition: The nucleolar stress induced by Sempervirine leads to the inhibition of the murine double minute 2 (MDM2) E3 ubiquitin ligase.[2][3][5]

-

Regulation of the E2F1/pRb Pathway: MDM2 inhibition results in the downregulation of the E2F1 transcription factor.[2][3][5] Concurrently, there is an upregulation of the unphosphorylated, active form of the retinoblastoma protein (pRb).[2][3][5]

-

Cell Cycle Arrest and Apoptosis: The modulation of the E2F1/pRb pathway leads to cell cycle arrest and the induction of apoptosis.[2][6][7] A significant aspect of Sempervirine's action is its ability to trigger these effects in cancer cells regardless of their p53 status (p53-wildtype, p53-mutated, or p53-null).[2][3][4]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in rRNA synthesis inhibition.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various cellular parameters based on studies in testicular germ cell tumor (TGCT) cell lines.

Table 1: Effect of Sempervirine on Cell Viability

| Cell Line | p53 Status | Sempervirine Concentration (µM) | Treatment Duration (h) | Effect on Cell Growth |

| 2102EP(S) | Wild-type | 5 | 24 | Significant decrease |

| NCCIT | Mutated | 5 | 24 | Significant decrease |

| p53-null | Null | 5 | 24 | Significant decrease |

Data extracted from Caggiano et al., 2020.[2]

Table 2: Effect of Sempervirine on Protein Expression

| Protein | Cell Line | Sempervirine Concentration (µM) | Treatment Duration (h) | Change in Protein Level |

| RPA194 | 2102EP(S) | 5 | 24 | Decreased |

| E2F1 | 2102EP(S) | 5 | 24 | Decreased |

| Unphosphorylated pRb | 2102EP(S) | 5 | 24 | Increased |

| RPA194 | NCCIT | 5 | 24 | Decreased |

| E2F1 | NCCIT | 5 | 24 | Decreased |

| Unphosphorylated pRb | NCCIT | 5 | 24 | Increased |

Data extracted from Western blot analysis in Caggiano et al., 2020.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

rRNA Synthesis Assay (5-Ethynyluridine Incorporation)

This protocol measures the rate of new rRNA synthesis.

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for high-throughput screening or chamber slides for microscopy) and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

5-EU Labeling: Add 5-ethynyluridine (5-EU) to the culture medium to a final concentration of 1 mM and incubate for 1-2 hours at 37°C.

-

Fixation and Permeabilization:

-

Wash cells twice with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

Click-iT Reaction:

-

Wash cells twice with PBS.

-

Prepare the Click-iT reaction cocktail according to the manufacturer's instructions, containing a fluorescent azide (e.g., Alexa Fluor 488 azide).

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Nuclear Staining and Imaging:

-

Wash cells three times with PBS.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.

-

Experimental Workflow: rRNA Synthesis Assay

Caption: Workflow for the 5-EU-based rRNA synthesis assay.

RPA194 Protein Stability Assay (Cycloheximide Chase)

This assay determines the effect of Sempervirine on the half-life of the RPA194 protein.

-

Cell Seeding and Treatment: Seed cells and treat with this compound or vehicle control as described above.

-

Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the culture medium at a final concentration of 50-100 µg/mL to block new protein synthesis. This is time point 0.

-

Time Course Collection: Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Western Blot Analysis:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for RPA194.

-

Use an antibody against a stable protein (e.g., GAPDH or β-actin) as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Densitometry Analysis: Quantify the band intensities for RPA194 and the loading control at each time point. Normalize the RPA194 signal to the loading control and plot the relative RPA194 levels over time to determine the protein half-life.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol assesses the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells and treat with this compound or vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 ml of cold PBS. While gently vortexing, add 4 ml of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use a laser and filter combination appropriate for PI (e.g., 488 nm excitation, >600 nm emission).

-

Collect data from at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound represents a compelling molecule for further investigation in the field of oncology. Its unique mechanism of action, centered on the direct inhibition of rRNA synthesis through the destabilization of RPA194, provides a clear rationale for its anticancer effects. The p53-independent nature of its activity is a particularly advantageous feature, suggesting its potential efficacy in a broad range of tumors, including those that have developed resistance to conventional therapies due to p53 mutations. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to develop novel strategies for targeting ribosome biogenesis in cancer.

References

- 1. abcam.com [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. documentation.tokens.studio [documentation.tokens.studio]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. eu.alma.exlibrisgroup.com [eu.alma.exlibrisgroup.com]

Sempervirine Nitrate: A Technical Guide for Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sempervirine, a pentacyclic alkaloid derived from the plant Gelsemium sempervirens, has emerged as a promising candidate in preclinical cancer research. This technical guide provides an in-depth overview of the anti-cancer properties of sempervirine nitrate, its mechanisms of action, and detailed protocols for its investigation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively design and execute preclinical studies involving this compound.

Mechanism of Action

Sempervirine exhibits a multi-faceted mechanism of action against cancer cells, notably its ability to function independently of the tumor suppressor protein p53, making it a viable candidate for a broad range of cancers, including those with p53 mutations.[1][2] Key aspects of its mechanism include:

-

Inhibition of RNA Polymerase I: Sempervirine inhibits RNA Polymerase I transcription, a critical process for ribosome biogenesis and protein synthesis, which is often upregulated in cancer cells to support their rapid growth and proliferation.[1]

-

Induction of Nucleolar Stress: By disrupting ribosome biogenesis, sempervirine induces nucleolar stress, a cellular stress response that can lead to cell cycle arrest and apoptosis.[3]

-

Modulation of Key Signaling Pathways: Sempervirine has been shown to modulate several critical signaling pathways implicated in cancer progression:

-

Wnt/β-catenin Pathway: Inhibition of this pathway by sempervirine leads to reduced cancer cell proliferation.[1]

-

Akt/mTOR Pathway: Sempervirine's inhibition of the Akt/mTOR pathway is associated with the induction of autophagy and apoptosis.[1]

-

Apelin Signaling Pathway: Downregulation of the apelin signaling pathway has been identified as a mechanism for sempervirine's anti-ovarian cancer effects.[1]

-

In Vitro Efficacy: Cytotoxicity Across Cancer Cell Lines

| Plant/Compound | Cell Line | Incubation Time | IC50 Value |

| Methanol Extract of Gelsemium elegans | CaOV-3 (Ovarian Cancer) | 96 hours | 5 µg/mL[4] |

Induction of Cell Cycle Arrest and Apoptosis

Sempervirine effectively halts the progression of the cell cycle and induces programmed cell death in cancer cells.

Cell Cycle Arrest

Flow cytometry analysis of SKOV3 ovarian cancer cells treated with sempervirine revealed a significant alteration in cell cycle distribution. Treatment with increasing concentrations of sempervirine led to a dose-dependent effect on the G1, S, and G2/M phases of the cell cycle.[1]

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Solvent Control | 74.81 ± 0.38 | 15.48 ± 0.35 | 9.70 ± 0.30 |

| 2.5 µM Sempervirine | 66.68 ± 0.43 | 10.37 ± 0.19 | 22.95 ± 0.50 |

| 5 µM Sempervirine | 52.05 ± 0.54 | 18.61 ± 0.51 | 29.39 ± 0.17 |

| 10 µM Sempervirine | 53.33 ± 0.59 | 24.51 ± 0.78 | 22.16 ± 0.35 |

Apoptosis

Sempervirine induces apoptosis in a dose-dependent manner. In SKOV3 cells, treatment with sempervirine resulted in a significant increase in the apoptotic cell population, as determined by Annexin V-APC/PI staining.[1]

| Treatment Group | Apoptosis Rate (%) |

| Solvent Control | 2.67 ± 0.38 |

| 2.5 µM Sempervirine | 3.49 ± 0.46 |

| 5 µM Sempervirine | 13.01 ± 0.01 |

| 10 µM Sempervirine | 41.25 ± 0.59 |

In Vivo Studies

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of sempervirine. In an orthotopic ovarian cancer mouse model, sempervirine treatment significantly inhibited tumor growth and induced pathological changes in tumor tissues.[1]

Experimental Protocols

Cell Viability Assay (CCK8/MTT Assay)

Objective: To determine the cytotoxic effect of sempervirine on cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

This compound

-

CCK8 or MTT reagent

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a density of 5 x 10³ cells/well and culture overnight.[1]

-

Treat cells with various concentrations of sempervirine (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for desired time points (e.g., 24, 48, 72 hours).[1]

-

Add 10 µL of CCK8 or MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Measure the absorbance at 450 nm (for CCK8) or 570 nm (for MTT) using a microplate reader.[1]

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis

Objective: To analyze the effect of sempervirine on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% pre-chilled ethanol

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Seed cells at a density of 1.5 x 10⁵ cells per well in 6-well plates and treat with desired concentrations of sempervirine for 24 hours.[1]

-

Harvest cells by trypsinization and wash twice with PBS.[1]

-

Fix the cells by adding them dropwise to 70% pre-chilled ethanol while vortexing and incubate overnight at 4°C.[1]

-

Centrifuge the fixed cells, discard the supernatant, and wash with PBS.[1]

-

Resuspend the cell pellet in PI staining solution and incubate in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after sempervirine treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-APC/PI double staining kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells at a density of 1.5 x 10⁵ cells per well in 6-well plates and treat with various concentrations of sempervirine for 24 hours.[1]

-

Harvest the cells using trypsin without EDTA and wash twice with PBS.[1]

-

Resuspend the cells in 500 µL of Binding Buffer.[1]

-

Add 5 µL of Annexin V-APC and 5 µL of PI staining solution to the cell suspension and mix gently.[1]

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To detect changes in protein expression in key signaling pathways upon sempervirine treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

ECL reagents

-

Imaging system

Protocol:

-

Treat cells with sempervirine at desired concentrations and time points.

-

Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using ECL reagents and an imaging system.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of sempervirine in cancer cells.

Caption: Workflow for cell viability (CCK8/MTT) assay.

Caption: Workflow for cell cycle analysis by flow cytometry.

References

Methodological & Application

Application Notes: In Vitro Evaluation of Sempervirine Nitrate

Introduction

Sempervirine, an alkaloid derived from plants of the Gelsemiaceae family, has demonstrated significant potential as an anticancer agent.[1][2] In vitro studies have shown that sempervirine exhibits cytotoxic effects against a variety of cancer cell lines, including glioma, ovarian cancer, and hepatocellular carcinoma.[3][4] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[3][4] Notably, sempervirine's activity is mediated through the modulation of key cellular signaling pathways, such as the Akt/mTOR and Wnt/β-catenin pathways, making it a compound of great interest for cancer research and drug development.[1][3][4] It has been shown to be effective in cancer cells regardless of their p53 status, broadening its potential applicability.[4][5]

Mechanism of Action

Sempervirine exerts its anticancer effects through several mechanisms:

-

Induction of Apoptosis: Sempervirine treatment leads to an increase in the apoptotic rate of cancer cells in a dose- and time-dependent manner.[3] This is often associated with the activation of key apoptotic proteins like caspase-3.[3][4]

-

Cell Cycle Arrest: The compound can halt the progression of the cell cycle, typically at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[1][3] This is often accompanied by the downregulation of cyclin proteins.[1]

-

Inhibition of Signaling Pathways:

-

Akt/mTOR Pathway: In glioma cells, sempervirine has been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. This inhibition is a key trigger for sempervirine-induced apoptosis and autophagy.[3][6]

-

Wnt/β-catenin Pathway: In hepatocellular carcinoma, sempervirine inhibits the Wnt/β-catenin pathway, reducing the nuclear accumulation of β-catenin and suppressing the transcription of target genes involved in proliferation.[1][7]

-

Apelin Signaling Pathway: In ovarian cancer, sempervirine's anticancer effects are mediated by the downregulation of the Apelin signaling pathway.[4]

-

-

Inhibition of RNA Polymerase I: Sempervirine can induce nucleolar stress by inhibiting the synthesis of ribosomal RNA, a process essential for cell growth and proliferation.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of sempervirine nitrate in various in vitro assays as reported in the literature.

Table 1: Cytotoxicity of Sempervirine in Ovarian Cancer Cells

| Cell Line | Assay | Treatment Duration | Effect |

|---|

| SKOV3 | CCK8 | 6, 24, 48 hours | Dose- and time-dependent reduction in cell proliferation.[4] |

Table 2: Apoptotic Effects of Sempervirine

| Cell Line | Assay | Treatment | Result |

|---|---|---|---|

| U251 & U87 (Glioma) | Annexin V/PI | > 1 µM | Significant, dose-dependent increase in apoptosis rate.[3] |

| SKOV3 (Ovarian) | Annexin V-APC/PI | 2.5 µM, 5 µM, 10 µM for 24h | Dose-dependent increase in apoptosis.[4] |

| HepG2 (Hepatocellular Carcinoma) | CCK8 / Flow Cytometry | Not specified | Induced apoptosis and G1 phase cell cycle arrest.[1] |

Experimental Workflows and Signaling Pathways

Detailed Experimental Protocols

1. Cell Viability / Cytotoxicity Assay (CCK8 or MTT Method)

This protocol is used to assess the effect of sempervirine on the metabolic activity and proliferation of cancer cells.

-

Materials:

-

Protocol:

-

Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.[4]

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

-

Prepare serial dilutions of sempervirine in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of sempervirine (e.g., 0.1 µM to 100 µM) or vehicle control.[4]

-

Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[4]

-

Add 10 µL of CCK8 solution to each well and incubate for 2 hours at 37°C (or follow the specific protocol for MTT reagent).[4]

-

Measure the absorbance at 450 nm using a microplate reader.[4]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

2. Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest (e.g., SKOV3)[4]

-

This compound

-

Annexin V-FITC (or -APC) and Propidium Iodide (PI) staining kit

-

Binding Buffer (provided with the kit)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates at a density of 1.5 x 10⁵ cells per well.[4]

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of sempervirine (e.g., 2.5 µM, 5 µM, 10 µM) for 24 to 48 hours.[3][4]

-

Harvest the cells (including floating cells in the medium) using trypsin without EDTA.[4]

-

Wash the cells twice with cold PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of 1X Binding Buffer.[4]

-

Add 5 µL of Annexin V-FITC (or -APC) and 5 µL of PI staining solution.[4]

-

Gently mix and incubate at room temperature for 5-15 minutes in the dark.[4]

-

Analyze the samples immediately using a flow cytometer.

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

This compound

-

PBS

-

70% cold ethanol (for fixation)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with sempervirine as described in the apoptosis assay.

-

Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fix the cells by resuspending the pellet in 3 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C overnight or for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The data will be used to generate a histogram to quantify the cell population in G0/G1, S, and G2/M phases.[1][3]

-

References

- 1. Frontiers | Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Sempervirine Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sempervirine Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sempervirine Nitrate in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sempervirine, an isoquinoline alkaloid, has demonstrated significant anti-tumor properties across various cancer cell lines.[1][2] These application notes provide a comprehensive overview of the use of Sempervirine nitrate in cell culture, detailing its mechanism of action and providing protocols for assessing its effects on cancer cells. Sempervirine has been shown to inhibit cancer cell proliferation, induce apoptosis and autophagy, and cause cell cycle arrest, making it a compound of interest for cancer research and drug development.[1][3][4]

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms:

-

Induction of Apoptosis and Autophagy: Sempervirine triggers programmed cell death (apoptosis) and autophagy in cancer cells.[3] This is mediated through the inhibition of the Akt/mTOR signaling pathway.[3] It also regulates the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio and activating caspase-3.[3]

-

Cell Cycle Arrest: It can cause cell cycle arrest at different phases depending on the cell type. For instance, it induces G2/M phase arrest in glioma cells and G1 phase arrest in melanoma cells.[3][5]

-

Inhibition of Signaling Pathways: Sempervirine has been shown to inhibit the Wnt/β-catenin pathway, which is crucial for cancer cell proliferation.[1] It also down-regulates the apelin signaling pathway, which is implicated in ovarian cancer.[1][4]

-

Inhibition of RNA Synthesis: It acts as a novel rRNA synthesis inhibitor by accumulating in the nucleolus, binding to rRNA, and reducing the stability of the RPA194 protein, the catalytic subunit of RNA polymerase I.[6] This action is independent of p53 status, making it effective in a broader range of tumors.[6]

Data Presentation

The following tables summarize the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Assay | Concentration Range | Incubation Time | Key Findings | Reference |

| SKOV3 (Ovarian Cancer) | CCK8 | 0-100 µM | 6, 12, 24, 48 h | Dose- and time-dependent inhibition of proliferation. | [4] |

| U251 (Glioma) | MTT | 0, 1, 4, 8 µM | 48 h | Significant inhibition of cell viability. | [3] |

| U87 (Glioma) | MTT | Not specified | Not specified | Significantly inhibited human glioma cells. | [3] |

| HepG2 (Hepatocellular Carcinoma) | Not specified | Not specified | Not specified | Induces apoptosis. | [1] |

| SK MEL 28 (Melanoma) | Not specified | Dose-dependent | Time-dependent | Inhibition of growth. | [5] |

| B16 F0 (Melanoma) | Not specified | Dose-dependent | Time-dependent | Inhibition of growth. | [5] |

Table 2: Apoptosis and Cell Cycle Effects of this compound

| Cell Line | Assay | Concentration | Incubation Time | Effect | Reference |

| U251 and U87 (Glioma) | Annexin V/PI Staining | >1 µM | Time-dependent | Increased apoptosis rate. | [3] |

| U251 (Glioma) | Western Blot | 0, 1, 4, 8 µM | 48 h | Regulation of Bax/Bcl-2, activation of caspase-3. | [3] |

| Glioma Cells | Not specified | Not specified | Not specified | G2/M phase arrest. | [3] |

| SK MEL 28 and B16 F0 (Melanoma) | Not specified | Not specified | Not specified | G1 phase arrest. | [5] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.

1. Cell Viability Assay (MTT/CCK8)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[3]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).[4] Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time points (e.g., 6, 12, 24, 48 hours).[4]

-

For MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK8 assay, add 10 µL of CCK8 solution to each well and incubate for 2 hours at 37°C.[4]

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for MTT) using a microplate reader.[4]

-

Calculate cell viability as a percentage of the control.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 4, 8 µM) for the desired duration (e.g., 24 or 48 hours).[3]

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete cell culture medium

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for a specific time.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.[7] The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.[7]

-

Visualizations

Signaling Pathway of this compound

References

- 1. researchgate.net [researchgate.net]